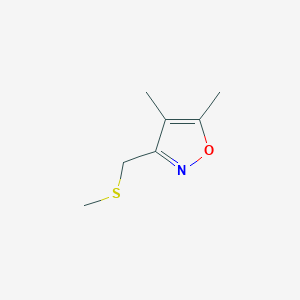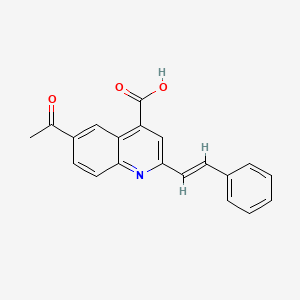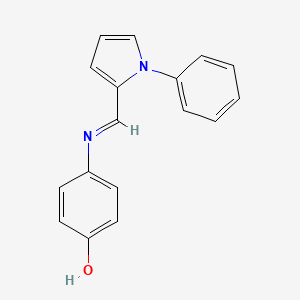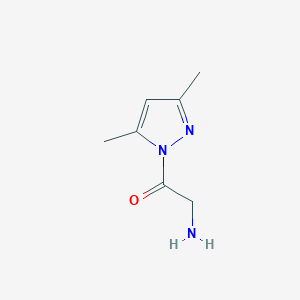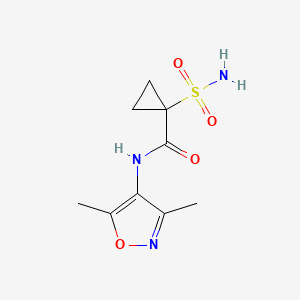![molecular formula C12H11NO6 B12875019 2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole is a complex organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzaldehyde and an amino alcohol, the reaction proceeds through intermediate steps involving condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzoxazole
- 2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzothiazole
- 2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzimidazole
Uniqueness
Compared to similar compounds, 2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole exhibits unique properties due to the presence of both carboxy and methoxy groups.
Properties
Molecular Formula |
C12H11NO6 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-hydroxy-2-[5-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C12H11NO6/c1-18-9(14)5-6-2-3-8-7(4-6)13-11(19-8)10(15)12(16)17/h2-4,10,15H,5H2,1H3,(H,16,17) |
InChI Key |
PMRTXMUJXBBLBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


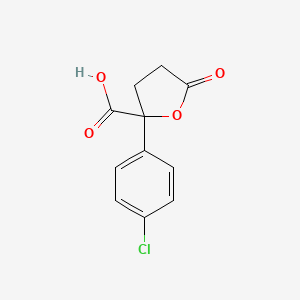
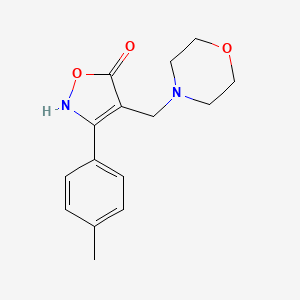
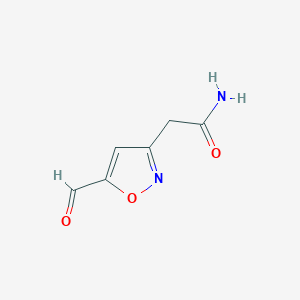
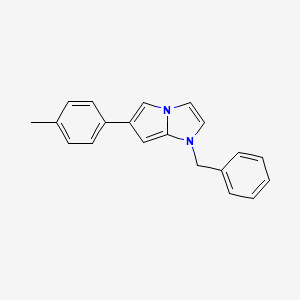


![2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12874971.png)

